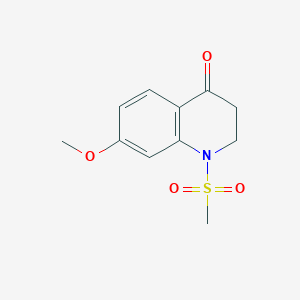
2,3-dihydro-7-methoxy-1-(methylsulfonyl)-4(1H)-Quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dihydro-7-methoxy-1-(methylsulfonyl)-4(1H)-Quinolinone is a quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-7-methoxy-1-(methylsulfonyl)-4(1H)-Quinolinone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and a suitable sulfonylating agent.
Cyclization: The intermediate is then cyclized to form the quinolinone core.
Methoxylation: Introduction of the methoxy group at the 7th position.
Reduction: Reduction of the 2,3-double bond to form the dihydro derivative.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the sulfonyl group or the quinolinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone N-oxides, while reduction may yield various reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for various therapeutic areas.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,3-dihydro-7-methoxy-1-(methylsulfonyl)-4(1H)-Quinolinone would depend on its specific biological activity. Generally, quinolinone derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinolinone: The parent compound, known for its diverse biological activities.
7-Methoxyquinolinone: Similar structure but lacks the dihydro and methylsulfonyl groups.
2,3-Dihydroquinolinone: Lacks the methoxy and methylsulfonyl groups.
Uniqueness
2,3-dihydro-7-methoxy-1-(methylsulfonyl)-4(1H)-Quinolinone is unique due to the combination of the dihydro, methoxy, and methylsulfonyl groups, which may confer specific biological activities or chemical reactivity not seen in other quinolinone derivatives.
Properties
CAS No. |
1082922-32-4 |
|---|---|
Molecular Formula |
C11H13NO4S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
7-methoxy-1-methylsulfonyl-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C11H13NO4S/c1-16-8-3-4-9-10(7-8)12(17(2,14)15)6-5-11(9)13/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
BRMJHGXHNYCPNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CCN2S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


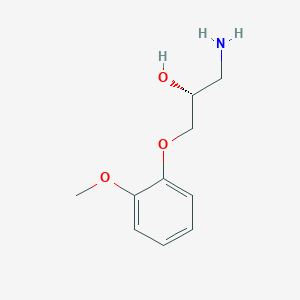
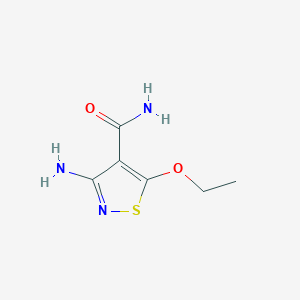
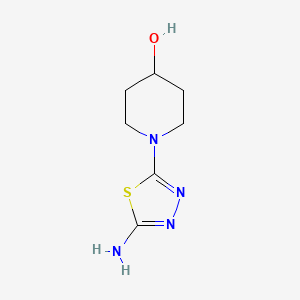
![Methyl 8-chloro-2-morpholin-4-yl-4-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13886218.png)
![1-[1-(Hydroxymethyl)cyclopropyl]ethanol](/img/structure/B13886220.png)
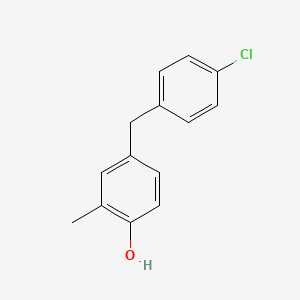
![3-Chlorothieno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13886235.png)
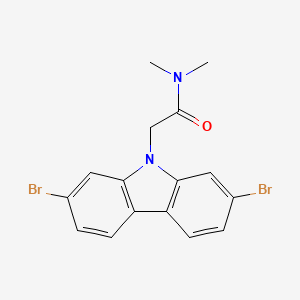
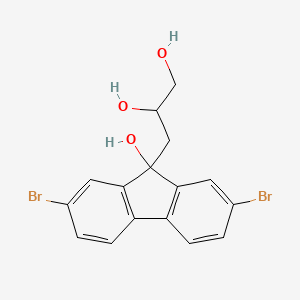

![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-fluorophenyl]-3-hydroxypropanoate](/img/structure/B13886251.png)
![2,5-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13886257.png)
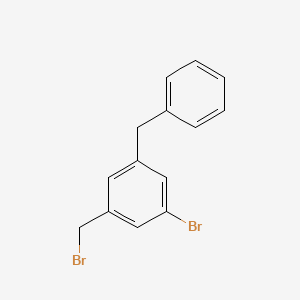
![Cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B13886270.png)
